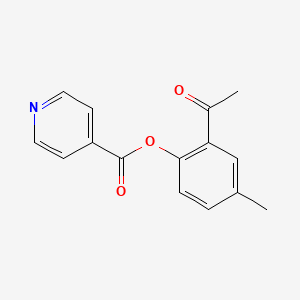![molecular formula C13H11N5O B5655756 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5655756.png)
2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile” is a complex organic compound that falls under the category of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic compounds with widespread occurrence in nature and many pharmaceutical and industrial applications .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . They are commonly prepared from α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation . Another conventional route is to initiate self-condensation of α-amino ketones, often derived from phenacyl halides .Molecular Structure Analysis
Quinoxalines are structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . They are also called 1,4-diazanapthalene,1, 4-naphthyridine, etc .Chemical Reactions Analysis
Quinoxalines undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . They can also undergo intramolecular cyclization of N-substituted aromatic O-diamines .Physical And Chemical Properties Analysis
Quinoxalines are white crystalline powders that occur widely in natural products and many pharmaceutical ingredients . They have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
This compound has been studied for its neuroprotective properties. It’s part of a class of compounds that have shown effectiveness in the therapy of neurodegenerative disorders . The neuroprotective activity is particularly relevant in conditions such as demyelination, where it can help in preserving neural integrity.
Anticancer Activity
Quinoxaline derivatives, including our compound of interest, have been reported to exhibit anticancer activities. Specifically, they show promise against breast cancer under both hypoxic and normoxic conditions, which is crucial since the tumor microenvironment can significantly affect drug efficacy .
Anti-inflammatory and Analgesic
The anti-inflammatory and analgesic properties of quinoxaline derivatives make them potential candidates for the development of new pain management drugs. Their ability to modulate inflammatory pathways can lead to novel treatments for chronic inflammatory diseases .
Anticonvulsant Properties
These compounds are also being explored for their anticonvulsant effects, which could be beneficial in the treatment of epilepsy and other seizure-related disorders. The modulation of certain receptors by quinoxaline derivatives is key to their therapeutic potential in this field .
Antimicrobial and Antifungal
The structural framework of quinoxaline derivatives lends itself to antimicrobial and antifungal applications. Their mechanism of action often involves interfering with the replication or vital processes of microbes, making them effective against a range of bacterial and fungal pathogens .
Biotechnological Applications
Hydrazone-based coupling methods, which are related to the chemical structure of our compound, are used in medical biotechnology. They can be employed to couple drugs to target antibodies, which is a significant step in the development of targeted therapies .
Zukünftige Richtungen
Quinoxalines have a wide spectrum of biological importance and are a source of references for the further development of drug discovery . They have been studied as a core unit from the year 2002 to 2020, and various potent quinoxaline compounds have been analyzed in the literature . This paves the way for future research and development in this field.
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
Quinoxalines are known to interact with their targets through various mechanisms, depending on the specific derivative and target . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways, depending on the specific derivative and target
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, depending on the specific derivative and target . More research is required to elucidate the specific effects of this compound.
Eigenschaften
IUPAC Name |
2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-7-8-11-13(18(5-6-19)12(8)15)17-10-4-2-1-3-9(10)16-11/h1-4,19H,5-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKYYLCTLARRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCO)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4,6-dimethylpyridin-2-yl)benzyl]morpholine](/img/structure/B5655674.png)
![1-acetyl-3-(3-methylphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5655680.png)


![4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B5655688.png)
![4-{5-[3-(difluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazol-1-yl}-1-methylpiperidine](/img/structure/B5655691.png)
![1-cyclopropyl-4-{[(5,6-dimethylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5655694.png)
![[(3aS*,9bS*)-2-(2-methyl-6-propylpyrimidin-4-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5655708.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide](/img/structure/B5655715.png)
![3-[3-nitro-5-(phenylthio)phenoxy]pyridine](/img/structure/B5655721.png)
![4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5655724.png)
![1-cyclopentyl-N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5655746.png)
![3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5655752.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5655761.png)